molecular formula C13H7F5 B14121460 2,3'-Difluoro-6-(trifluoromethyl)-1,1'-biphenyl CAS No. 1214331-47-1

2,3'-Difluoro-6-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B14121460
CAS No.: 1214331-47-1
M. Wt: 258.19 g/mol
InChI Key: FSOYDPAAFBDFNY-UHFFFAOYSA-N
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Description

2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the palladium-catalyzed trifluoromethylation of aryl chlorides under mild conditions. This method offers a broad substrate scope, including heterocycles, and is known for its efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound often utilizes cost-effective raw materials and optimized reaction conditions to achieve high yields. For instance, using 1,2,3-trifluoro-6-nitrobenzene as a starting material can lead to the efficient production of 2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl .

Chemical Reactions Analysis

Types of Reactions

2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of fluorine atoms makes the compound highly reactive towards nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted biphenyl derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound’s stability and reactivity make it useful in the development of biologically active molecules.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and low surface energy.

Mechanism of Action

The mechanism by which 2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl exerts its effects is primarily through its interaction with molecular targets via its fluorine atoms. The electronegativity of fluorine affects electron distribution and bond polarization within the molecule, enhancing its reactivity and stability. This allows the compound to participate in various chemical reactions and interact with biological targets effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
  • 2,3-Difluoro-6-(trifluoromethyl)benzaldehyde

Uniqueness

Compared to similar compounds, 2,3’-Difluoro-6-(trifluoromethyl)-1,1’-biphenyl stands out due to its biphenyl structure, which provides additional stability and reactivity. The presence of multiple fluorine atoms and a trifluoromethyl group further enhances its chemical properties, making it a versatile compound in various applications .

Properties

CAS No.

1214331-47-1

Molecular Formula

C13H7F5

Molecular Weight

258.19 g/mol

IUPAC Name

1-fluoro-2-(3-fluorophenyl)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C13H7F5/c14-9-4-1-3-8(7-9)12-10(13(16,17)18)5-2-6-11(12)15/h1-7H

InChI Key

FSOYDPAAFBDFNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=C2F)C(F)(F)F

Origin of Product

United States

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